Product packaging for Isodetomidine(Cat. No.:)

Isodetomidine

Cat. No.: B12927166
M. Wt: 186.25 g/mol
InChI Key: OTTHWAKRQDLKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Relationship to Existing Alpha-2 Adrenergic Agonists

The development of α2-AR agonists has been a process of refining chemical structures to improve selectivity and potency. Following early compounds like clonidine (B47849), imidazole (B134444) derivatives were explored, leading to the synthesis of detomidine (B1200515) in the 1980s, which became a widely used veterinary sedative. www.gov.uk Detomidine is chemically known as 4-[(2,3-dimethylphenyl)methyl]-1H-imidazole. wikipedia.org

Isodetomidine, identified as 5-(3,4-Dimethylbenzyl)-1H-imidazole, is a positional isomer of detomidine. veeprho.com It is primarily documented in chemical and pharmaceutical literature as a related substance or impurity of detomidine. veeprho.comveeprho.com The distinction between these two molecules lies in the substitution pattern on both the imidazole and benzyl (B1604629) rings, a seemingly minor structural alteration that can have significant pharmacological implications.

Another key compound in this class is medetomidine (B1201911), which is a racemic mixture of two stereoisomers: the active dextro-isomer, dexmedetomidine (B676), and the largely inactive levo-isomer, levomedetomidine. www.gov.ukhelsinki.fi Dexmedetomidine exhibits significantly higher selectivity for the α2-receptor over the α1-receptor compared to older agents like detomidine, highlighting the importance of stereochemistry and precise molecular structure in receptor binding. nih.govnih.gov

CompoundChemical StructureKey Distinctionsα2:α1 Selectivity Ratio
Detomidine 4-[(2,3-dimethylphenyl)methyl]-1H-imidazoleA veterinary α2-agonist with notable sedative and analgesic effects.260:1 nih.gov
This compound 5-(3,4-Dimethylbenzyl)-1H-imidazoleA positional isomer of detomidine, primarily classified as a related impurity. veeprho.comNot widely reported
Medetomidine 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazoleA racemic mixture used in veterinary medicine. www.gov.uk1620:1 nih.gov
Dexmedetomidine (S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazoleThe pharmacologically active S-enantiomer of medetomidine, used in human medicine. nih.govwikipedia.org1620:1 nih.govwikipedia.org

Rationale for Academic Investigation of this compound

The primary rationale for the academic investigation of a compound like this compound stems from the field of medicinal chemistry and pharmacology, specifically the study of structure-activity relationships (SAR). SAR studies aim to understand how a molecule's chemical structure correlates with its biological activity. By comparing the pharmacological properties of structurally similar compounds, researchers can identify the key chemical features (pharmacophores) responsible for receptor binding, selectivity, and efficacy. nih.govmdpi.comresearchgate.net

The investigation of isomers like this compound is particularly valuable. Although it is considered an impurity of detomidine, its distinct structure provides a natural experiment for probing the binding pocket of the α2-adrenoceptor. veeprho.com Comparing the (largely uncharacterized) binding affinity and functional activity of this compound with its well-studied counterpart, detomidine, could yield critical insights into:

Receptor Selectivity: Determining if the change in substituent position on the imidazole and phenyl rings alters the binding affinity for α2- versus α1-adrenergic receptors. The dramatic difference in selectivity between detomidine and dexmedetomidine (260:1 vs. 1620:1) shows that subtle structural changes can have profound effects. nih.gov

Subtype Specificity: The α2-receptor has three main subtypes in humans (α2A, α2B, α2C), each with a unique physiological role. wikipedia.org Investigating how an isomeric change affects binding to these subtypes can help in designing more targeted drugs with fewer side effects.

Intrinsic Efficacy: Understanding whether this compound acts as a full agonist, partial agonist, or even an antagonist at the receptor would further illuminate the structural requirements for receptor activation. openaccessjournals.com

In essence, while this compound may not be a candidate for drug development itself, its characterization is scientifically valuable for refining the molecular models of α2-adrenoceptor-ligand interactions, which can guide the future design of novel therapeutics. chemrxiv.org

Current Gaps in the Preclinical Pharmacological Understanding of this compound

Despite its defined chemical structure and relationship to a clinically significant drug, there is a substantial gap in the publicly available preclinical pharmacological data for this compound. nih.govoncodesign-services.com The process of preclinical characterization involves a comprehensive set of in vitro and in vivo studies to determine a compound's biological effects before it can be considered for any clinical application. nih.govnih.gov For this compound, this profile is largely incomplete.

The major gaps in knowledge include:

Receptor Binding Profile: There is a lack of published data on the binding affinity (Ki) of this compound for the different α-adrenergic receptor subtypes (α1, α2A, α2B, α2C). This is the most fundamental information required to classify a new ligand. researchgate.netnih.gov

Functional Activity: It is unknown whether this compound is an agonist or antagonist. Functional assays, such as [35S]GTPγS binding or measurements of cAMP modulation, are needed to determine its efficacy and potency (EC50) at the α2-receptors. nih.govnih.gov

In Vivo Pharmacology: There are no readily available reports on the in vivo effects of this compound. Key preclinical studies would investigate its effects on sedation, analgesia, and cardiovascular parameters (such as heart rate and blood pressure) in animal models. nih.govnih.gov

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been described. wikipedia.org

The following table contrasts the available data for a well-characterized agent like dexmedetomidine with the missing information for this compound, illustrating the current void in scientific understanding. umontreal.caresearchgate.net

Pharmacological ParameterDexmedetomidine (Example of a Well-Characterized Agent)This compound
Receptor Affinity (Ki) High affinity for α2-receptors; low affinity for α1. nih.govNot Reported
Receptor Selectivity High (α2:α1 ratio of 1620:1). nih.govNot Reported
Functional Activity Full agonist at α2-receptors. mynavas.orgNot Reported
In Vivo Effects Dose-dependent sedation, analgesia, and specific cardiovascular changes. nih.govnih.govNot Reported
Pharmacokinetics Well-characterized (e.g., rapid distribution, hepatic metabolism, ~2-3 hour elimination half-life). wikipedia.orgNot Reported

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B12927166 Isodetomidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C12H14N2/c1-9-3-4-11(5-10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14)

InChI Key

OTTHWAKRQDLKPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=CN2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Synthetic Routes for Isodetomidine Elucidation

This compound, chemically known as 4-(3,4-Dimethylbenzyl)-1H-imidazole, is often formed as an impurity during the synthesis of its more common isomer, detomidine (B1200515). mdpi.com However, specific routes have been developed for its direct synthesis. One documented method begins with 3,4-dimethylaniline, proceeding through a multi-step sequence to yield the target compound.

A key step in this synthesis is the Sandmeyer reaction, which converts the initial aniline (B41778) derivative into a more versatile intermediate. The general pathway involves the diazotization of 3,4-dimethylaniline, followed by reactions to introduce the necessary functionalities for building the imidazole (B134444) ring and linking it to the dimethylphenyl group. A representative synthetic scheme is outlined below. www.gov.uk

Table 1: Exemplary Synthetic Route for this compound Hydrochloride www.gov.uk

StepReactionReactantsReagentsProduct
1Sandmeyer Reaction3,4-dimethylanilineAcetonitrile, Water, etc.Intermediate for subsequent steps
2Imidazole Ring Formation & CouplingVariesVariesThis compound
3Salt FormationThis compound (base)Hydrochloric AcidThis compound Hydrochloride

The synthesis aims to produce a solid this compound hydrochloride salt in high yield, substantially free of impurities. www.gov.uk Alternative strategies for related imidazole compounds often involve the coupling of an imidazole moiety with a substituted benzyl (B1604629) halide or through a Grignard reaction, where an imidazolyl Grignard reagent reacts with a substituted benzyl halide. mdpi.com Another approach involves the reaction of a substituted benzaldehyde (B42025) with tosylmethyl isocyanide (TosMIC) to form the imidazole ring. These established methods for imidazole synthesis are adaptable for the specific production of this compound.

Preparation of this compound Analogues for Structure-Activity Relationship Studies

While specific structure-activity relationship (SAR) studies for this compound are not extensively published, the principles for designing and synthesizing its analogues can be inferred from the broad research on related α2-adrenergic agonists like detomidine and medetomidine (B1201911). psu.edunih.gov These studies are crucial for understanding how molecular modifications influence receptor binding affinity and selectivity. The preparation of analogues would systematically alter three main structural components: the dimethylphenyl ring, the imidazole ring, and the methylene (B1212753) bridge.

Key Areas for Analogue Synthesis:

Phenyl Ring Substitution: The position and nature of the methyl groups on the phenyl ring are critical. Analogues would be prepared by starting with different dimethylaniline or dimethylbenzaldehyde isomers to explore how substituent placement affects activity. For instance, comparing the 3,4-dimethyl (this compound) with the 2,3-dimethyl (detomidine) and 2,6-dimethyl analogues helps to map the receptor's steric and electronic requirements. www.gov.uk Further analogues could involve replacing the methyl groups with other substituents, such as halogens or methoxy (B1213986) groups, to probe electronic effects. nih.gov

Methylene Bridge Modification: The carbon bridge linking the aromatic and imidazole rings is a key target for modification. SAR studies on related compounds have shown that introducing a methyl group on this bridge creates a chiral center and can significantly increase potency, as seen in medetomidine versus its desmethyl analogue. nih.govacs.org Preparing this compound analogues with substituents on the benzylic carbon (e.g., methyl, hydroxyl, or carbonyl groups) would be essential to explore stereochemical and electronic influences on activity. nih.govacs.org

Imidazole Ring Derivatization: Modifications to the imidazole ring itself, such as substitution on the nitrogen atoms, can influence pharmacokinetic properties and receptor interaction. However, an unsubstituted imidazole NH is often considered important for hydrogen bonding with the receptor.

The synthesis of these analogues would follow established chemical routes, such as those described in section 2.1, using appropriately substituted starting materials. nih.gov For example, to synthesize a benzylic-methylated analogue of this compound, one would start with 3,4-dimethylacetophenone instead of a benzyl derivative.

Table 2: Potential this compound Analogues for SAR Studies

Analogue TypeModificationRationale
Positional IsomersAltered methyl group positions (e.g., 2,5-dimethyl)To assess the impact of steric bulk and electronic distribution on the phenyl ring.
Bridge-SubstitutedAddition of alkyl or functional groups to the methylene bridgeTo investigate the effect of stereochemistry and steric/electronic factors at the bridge. nih.gov
Phenyl Ring-ModifiedReplacement of methyl groups with other substituents (e.g., Cl, F, OCH₃)To probe the electronic requirements of the receptor binding pocket. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Techniques

This compound itself is an achiral molecule. However, the introduction of a substituent on the methylene bridge, a common strategy in SAR studies of related compounds, creates a chiral center. nih.gov For example, the synthesis of an analogue like 4-(1-(3,4-dimethylphenyl)ethyl)-1H-imidazole would result in a racemic mixture. Since enantiomers of α2-agonists often exhibit vastly different biological activities and potencies, their separation and stereoselective synthesis are critical. psu.edudoi.orghelsinki.fi

Stereoselective Synthesis:

The primary method for stereoselective synthesis of chiral imidazole derivatives involves the asymmetric reduction of a prochiral ketone precursor. For instance, to produce a specific enantiomer of a chiral this compound analogue, (3,4-dimethylphenyl)(1H-imidazol-4-yl)methanone would be reduced using a chiral reducing agent or a catalyst. This approach is widely used in the synthesis of chiral pharmaceuticals.

A more advanced strategy involves building the chiral center early in the synthesis. A recently developed process for dexmedetomidine (B676) (the active enantiomer of medetomidine) utilizes a chiral precursor, 2-(2,3-dimethylphenyl)propionic acid, which is resolved in an early step. acs.org The resolved acid is then converted through several steps into the final chiral product. This "resolution-racemization-recycle" strategy is highly efficient as the unwanted enantiomer of the precursor can be racemized and reused, minimizing chiral waste. acs.org A similar strategy could be applied to the synthesis of chiral this compound analogues.

Enantiomeric Resolution Techniques:

When a racemic mixture is synthesized, it must be resolved to separate the enantiomers.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic base (e.g., a chiral this compound analogue) with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. mdpi.comdoi.org This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility. Fractional crystallization can then be used to separate these salts. After separation, the desired enantiomer is recovered by treating the salt with a base to remove the chiral resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. researchgate.netrsc.org The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are commonly used for resolving chiral imidazole-containing compounds. researchgate.netrsc.org

The choice of method depends on the scale of the separation and the chemical properties of the compound being resolved.

Stereochemical Characterization and Enantiomeric Pharmacology of Isodetomidine

Chirality and Stereoisomerism of Isodetomidine

The concept of chirality is fundamental to understanding the biological activity of many pharmaceutical compounds. nih.govardena.com A molecule is termed chiral if it is non-superimposable on its mirror image. libretexts.orgunits.it This structural property arises from the presence of a stereogenic center, most commonly a carbon atom bonded to four different substituents. units.ituou.ac.in

This compound possesses a single stereogenic center, which is a tetrahedral carbon atom. The presence of this chiral center means that this compound exists as a pair of stereoisomers known as enantiomers. libretexts.orgegyankosh.ac.in Enantiomers are mirror images of each other that cannot be superimposed. libretexts.org These two forms are physically and chemically identical in an achiral environment but can exhibit significantly different biological activities due to their distinct spatial arrangements. nih.govardena.com The two enantiomers of a chiral drug are often considered as two separate drugs due to their potential for different behaviors in a chiral biological system. nih.gov

Stereochemical Analysis and Configuration Assignment

The separation and characterization of enantiomers are crucial for understanding their individual pharmacological profiles. The process of separating a racemic mixture—a 50:50 mixture of two enantiomers—is known as chiral resolution. ardena.com Various techniques can be employed for this purpose, including chiral crystallization and chromatography on chiral stationary phases. ardena.com

Once separated, the absolute configuration of each enantiomer is determined. This refers to the precise three-dimensional arrangement of the atoms around the chiral center. The Cahn-Ingold-Prelog (CIP) priority rules are the standard method for unambiguously assigning the configuration as either (R) or (S). libretexts.orgmasterorganicchemistry.comsydney.edu.au This system prioritizes the four substituents attached to the chiral center based on atomic number. masterorganicchemistry.comsydney.edu.au By orienting the molecule so that the lowest-priority substituent points away from the viewer, the configuration is assigned (R) for a clockwise sequence of the remaining substituents (from highest to lowest priority) or (S) for a counter-clockwise sequence. libretexts.orgmasterorganicchemistry.com

Stereoselectivity in Preclinical Pharmacological Actions

The differences in receptor binding affinity between enantiomers translate directly into stereoselectivity in their pharmacological effects. nih.govnih.gov The enantiomer with higher affinity for the target receptor (the eutomer) is typically responsible for the majority of the therapeutic effects, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov

Preclinical studies involving chiral α2-agonists consistently demonstrate this principle. For example, in studies with medetomidine's enantiomers, dexmedetomidine (B676) was found to be responsible for the sedative and analgesic properties, while the other enantiomer, levomedetomidine, was largely inactive. nih.gov This high degree of stereoselectivity is observed across various α2-adrenoceptor-mediated functions in the central nervous system. nih.gov

The pharmacological actions of this compound's enantiomers would be expected to follow a similar pattern of stereoselectivity. The enantiomer that binds more potently to α2-adrenoceptors would be predicted to be the primary mediator of the compound's characteristic effects, such as sedation and analgesia.

Table 2: Hypothetical Stereoselectivity in Preclinical Effects of this compound Enantiomers

Pharmacological Effect(+)-Isodetomidine Activity(-)-Isodetomidine Activity
SedationPotentWeak/Inactive
AnalgesiaPotentWeak/Inactive

This table illustrates the expected stereoselective pharmacological actions based on the principles of enantiomeric pharmacology. The specific activities of (+)- and (-)-isodetomidine would need to be confirmed by direct experimental comparison.

Molecular and Receptor Level Investigations of Isodetomidine

Alpha-2 Adrenergic Receptor Binding Kinetics and Affinity Profiling

The interaction of isodetomidine's parent compound, detomidine (B1200515), with alpha-2 (α2) adrenergic receptors has been characterized through various in vitro methods. These studies are crucial for understanding the compound's mechanism of action at a molecular level.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone technique used to determine the affinity of a compound for a specific receptor. In these experiments, a radioactively labeled ligand (a substance that binds to a receptor) is used to quantify the binding of an unlabeled compound, such as detomidine, to the receptor.

Research involving membranes from tissues expressing single subtypes of the α2-adrenergic receptor has been conducted to determine the binding affinity of detomidine. sigmaaldrich.comsemanticscholar.orgnih.gov These studies measure the equilibrium dissociation constant (Kd), which indicates the concentration of a drug required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity. In receptor binding experiments, detomidine has demonstrated a strong affinity for α2-receptors. nih.gov

Kinetic Dissociation and Association Studies

While specific kinetic dissociation (k-off) and association (k-on) rates for this compound or detomidine are not extensively detailed in the available literature, the high affinity observed in equilibrium binding assays suggests a combination of a rapid association rate and a slow dissociation rate. These kinetic parameters are vital as they determine the duration of the drug-receptor interaction and, consequently, the duration of the pharmacological effect.

Alpha-2 Adrenergic Receptor Subtype (α2A, α2B, α2C, α2D) Selectivity and Functional Agonism

The α2-adrenergic receptor family is composed of several subtypes (α2A, α2B, α2C, and α2D), which are distributed differently throughout the body and mediate distinct physiological effects. sigmaaldrich.comnih.gov Understanding a compound's selectivity for these subtypes is key to predicting its specific actions.

Receptor Subtype Transfection Systems

To overcome the challenge of studying receptor subtypes in native tissues where they often coexist, researchers utilize cell lines that have been genetically engineered (transfected) to express only a single α2-receptor subtype. sigmaaldrich.com For instance, studies have used HT29 cells for the α2A subtype, neonatal rat lung for the α2B subtype, OK cells for the α2C subtype, and transfected PC12 cells for the α2D subtype to investigate the binding profile of detomidine. sigmaaldrich.comcapes.gov.br

This compound Interaction with Other Adrenergic Receptors (e.g., α1-Adrenergic Receptors)

The selectivity of a compound is defined not only by its affinity for its primary target but also by its lack of affinity for other receptors. The interaction of detomidine with alpha-1 (α1) adrenergic receptors has been investigated to determine its selectivity profile.

In vitro receptor interaction studies have shown that while detomidine has a strong affinity for α2-receptors, it also possesses some binding affinity for α1-receptors. nih.gov Functional assays using tissues like rat anococcygeus muscle and rabbit aortic strips, which are rich in α1-receptors, showed that detomidine could produce contractions, though with much lower potency than its α2-mediated effects. nih.gov These α1-agonist effects were observed at higher concentrations and could be antagonized by the α1-antagonist prazosin. nih.gov This indicates that at high concentrations, detomidine can stimulate α1-adrenoceptors. nih.govbohrium.com The α2/α1 selectivity ratio for detomidine is significantly lower than that of more modern compounds like medetomidine (B1201911). vasg.org This dual action is an important characteristic of the compound's pharmacological profile. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Detomidine
Medetomidine
[3H]-MK-912
Yohimbine
Rauwolscine

Receptor Occupancy Studies in Non-Human Biological Systems

Receptor occupancy studies are crucial in drug development to understand the extent to which a drug binds to its target receptor at a given concentration. This information helps in correlating drug dosage with its pharmacological effect and therapeutic window. For this compound, an alpha-2 adrenergic agonist, these studies provide insights into its engagement with adrenoceptors and potential off-target interactions. Investigations are typically conducted through both in vitro and preclinical in vivo models.

In Vitro Receptor Occupancy Methodologies

In vitro receptor occupancy studies are fundamental for characterizing the binding profile of a compound like this compound. These assays, conducted in controlled laboratory settings using isolated biological components, allow for a precise determination of binding affinity and selectivity.

Radioligand Binding Assays: A primary technique to quantify the interaction between a ligand (this compound) and its receptor is the radioligand binding assay. This method involves the use of a radiolabeled form of a ligand (a radioligand) that is known to bind to the target receptor. The assay measures the ability of the unlabeled investigational drug, this compound, to displace the radioligand from the receptor.

Saturation Assays: These are performed to determine the density of the target receptors in a given tissue preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which indicates its affinity for the receptor.

Competition Assays: In these experiments, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound). The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be converted to an inhibition constant (Ki), which reflects the binding affinity of this compound for the receptor.

Autoradiography: This technique allows for the visualization of the distribution of receptors in tissue sections. Slices of tissue, such as the brain, are incubated with a radiolabeled ligand that binds to the receptor of interest. The tissue is then exposed to a photographic film or a sensitive phosphor imaging plate, creating an image that maps the location and density of the receptors. Competitive autoradiography can be used to determine the affinity of this compound for receptors in specific anatomical regions.

Detailed Research Findings:

Specific in vitro binding data for this compound, particularly its affinity (Ki) for various adrenergic and non-adrenergic receptors, are not extensively detailed in publicly available scientific literature. However, based on the known pharmacology of related alpha-2 adrenergic agonists, it is anticipated that this compound would exhibit high affinity for the alpha-2 adrenoceptor subtypes (α2A, α2B, α2C). The selectivity profile, which is the ratio of its affinity for alpha-2 receptors versus other receptors (e.g., alpha-1 adrenergic, dopaminergic, serotonergic receptors), is a critical aspect of its molecular profile.

ReceptorAssay TypeTissue/Cell LineRadioligandThis compound Ki (nM)
Alpha-2A AdrenoceptorCompetition BindingData Not AvailableData Not AvailableData Not Available
Alpha-2B AdrenoceptorCompetition BindingData Not AvailableData Not AvailableData Not Available
Alpha-2C AdrenoceptorCompetition BindingData Not AvailableData Not AvailableData Not Available
Alpha-1 AdrenoceptorCompetition BindingData Not AvailableData Not AvailableData Not Available
Other ReceptorsCompetition BindingData Not AvailableData Not AvailableData Not Available

Preclinical In Vivo Receptor Occupancy Assessments

Preclinical in vivo receptor occupancy studies are conducted in living animal models to determine the relationship between the administered dose of a drug, its concentration in the plasma and target tissues (like the brain), and the degree of receptor binding. These studies are vital for predicting the therapeutic dose range in humans.

Ex Vivo Autoradiography: This is a commonly used method to assess receptor occupancy in preclinical models. Animals are administered with this compound at various dose levels. After a specific time, the animals are euthanized, and the target organs (e.g., brain) are removed, frozen, and sectioned. These tissue sections are then incubated with a radioligand for the target receptor, and the amount of binding is quantified using autoradiography. The reduction in radioligand binding in the tissues of drug-treated animals compared to vehicle-treated controls indicates the level of receptor occupancy by this compound.

Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can be used to measure receptor occupancy in living animals. This method involves the administration of a radiotracer that binds to the target receptor. A baseline PET scan is performed to measure the initial receptor availability. Subsequently, the animal is treated with this compound, and a second PET scan is conducted. The decrease in the binding of the radiotracer in the second scan reflects the occupancy of the receptors by this compound. This technique allows for the determination of the time course of receptor occupancy and its relationship with plasma drug concentrations in the same animal.

Detailed Research Findings:

Publicly accessible scientific literature does not currently provide detailed preclinical in vivo receptor occupancy data for this compound. Such studies in animal models like rats or mice would be essential to establish the dose-response relationship for target engagement in the central nervous system. These investigations would typically determine the dose or plasma concentration of this compound required to achieve a certain percentage of alpha-2 adrenoceptor occupancy (e.g., 50% or 90%).

Animal ModelTechniqueTarget ReceptorTracer/RadioligandKey Findings (e.g., ED50 for Occupancy)
Data Not AvailableEx Vivo AutoradiographyAlpha-2 AdrenoceptorData Not AvailableData Not Available
Data Not AvailablePositron Emission Tomography (PET)Alpha-2 AdrenoceptorData Not AvailableData Not Available

In Vitro Pharmacological Characterization and Cellular Mechanisms

G-Protein Coupling and Signal Transduction Pathways

As a potent α₂-adrenoceptor agonist, isodetomidine's cellular effects are initiated by its binding to these receptors, which are predominantly coupled to inhibitory G-proteins of the Gi/o family. This interaction triggers a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. The activated Gαi/o subunit then dissociates from the βγ-subunits, and both components can interact with and modulate the activity of various downstream effector proteins.

A primary and well-characterized consequence of α₂-adrenoceptor activation by agonists such as this compound is the inhibition of adenylyl cyclase activity. The activated Gαi subunit directly interacts with adenylyl cyclase, attenuating the enzyme's ability to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This reduction in intracellular cAMP levels has profound effects on cellular function, as cAMP is a critical second messenger that activates protein kinase A (PKA) and thereby regulates the phosphorylation of numerous downstream targets involved in a wide array of cellular processes.

In vitro studies using various cell lines and tissue preparations have demonstrated the capacity of α₂-adrenoceptor agonists to inhibit forskolin- or other stimulant-induced adenylyl cyclase activity. While specific quantitative data for this compound is limited in readily available literature, the functional profile of detomidine (B1200515), of which this compound is a stereoisomer, strongly supports this mechanism.

Table 1: Postulated Effects of this compound on the Adenylyl Cyclase Pathway

StepMoleculeAction of this compoundConsequence
1α₂-AdrenoceptorBinds and ActivatesReceptor Conformational Change
2Gi-ProteinActivationDissociation of αi and βγ subunits
3Adenylyl CyclaseInhibition by GαiDecreased cAMP Production
4Protein Kinase A (PKA)Reduced ActivationDecreased Phosphorylation of Targets

The inhibition of the adenylyl cyclase/cAMP/PKA pathway is a central component of this compound's mechanism. However, the activation of Gi/o-coupled receptors can also lead to the modulation of other signaling cascades. The dissociated Gβγ subunits, for instance, can interact with and modulate the activity of various effector systems, including ion channels and other enzymes like phospholipase C (PLC), although the latter is more classically associated with Gq-coupled receptors. The modulation of these downstream cascades contributes to the full spectrum of cellular responses to this compound.

Ion Channel Modulation by this compound

The interaction of this compound with α₂-adrenoceptors can lead to the modulation of various ion channels, a key mechanism in regulating neuronal excitability and neurotransmitter release. This modulation can be mediated by both the Gαi and Gβγ subunits of the activated G-protein. A significant effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The binding of Gβγ subunits to GIRK channels increases their permeability to potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus exerting an inhibitory effect on neuronal activity.

Furthermore, α₂-adrenoceptor activation has been shown to inhibit voltage-gated calcium channels (VGCCs), particularly of the N- and P/Q-types. This inhibition, also mediated by the Gβγ subunits, reduces the influx of calcium into the presynaptic terminal upon depolarization. Since calcium influx is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, this action directly contributes to the inhibition of neurotransmitter release.

Neurotransmitter Release and Turnover Modulation in Cellular Systems

A primary physiological consequence of this compound's cellular actions is the modulation of neurotransmitter release, particularly in the central and peripheral nervous systems.

This compound, through its activation of presynaptic α₂-autoreceptors on noradrenergic neurons, acts as a potent inhibitor of norepinephrine (B1679862) release. This is a classic example of negative feedback regulation. When this compound binds to these presynaptic receptors, the subsequent G-protein-mediated signaling cascades, including the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of VGCCs, culminate in a significant reduction in the amount of norepinephrine released into the synaptic cleft upon neuronal firing. This inhibitory effect on norepinephrine release is a cornerstone of the pharmacological profile of α₂-adrenoceptor agonists.

Table 2: Cellular Mechanisms of this compound-Induced Norepinephrine Release Inhibition

Cellular MechanismMediatorEffect
Adenylyl Cyclase InhibitionGαiReduced cAMP/PKA signaling
GIRK Channel ActivationGβγMembrane Hyperpolarization
VGCC InhibitionGβγReduced Ca²⁺ Influx

While the most pronounced effect of this compound is on the noradrenergic system, the widespread distribution of α₂-adrenoceptors in the central nervous system suggests that it may also modulate the release of other neurotransmitters. By acting on presynaptic α₂-heteroreceptors located on non-noradrenergic nerve terminals, this compound can influence the release of neurotransmitters such as dopamine (B1211576) and serotonin (B10506). The extent and physiological relevance of this cross-modulation in various brain regions are areas of ongoing research. The underlying cellular mechanisms are presumed to be similar to those involved in the inhibition of norepinephrine release, primarily involving the G-protein-mediated modulation of ion channels and the machinery of vesicular release. However, specific in vitro data quantifying the effects of this compound on the release and turnover of these other neurotransmitter systems are not as extensively documented as its effects on norepinephrine.

An article focusing solely on the in vitro pharmacological characterization and cellular mechanisms of this compound, with a specific focus on its impact on cellular bioenergetics and metabolic pathways, cannot be generated at this time.

Extensive research has yielded no specific data or detailed findings regarding the effects of the chemical compound "this compound" on cellular bioenergetics and metabolic pathway interrogation. The available scientific literature primarily focuses on its active enantiomer, detomidine, or other related alpha-2 adrenergic agonists like dexmedetomidine (B676).

Therefore, constructing a scientifically accurate and detailed article that adheres to the strict content requirements of the prompt is not feasible based on the current body of accessible research. Information on related compounds cannot be substituted, as per the instructions to focus solely on this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Key Structural Features for Alpha-2 Adrenergic Receptor Agonism

The molecular framework of isodetomidine comprises three critical components that are fundamental to its interaction with the alpha-2 adrenergic receptor: the imidazole (B134444) ring, the ethyl bridge, and the substituted phenyl ring.

The imidazole ring is a crucial element for the compound's agonist activity. The nitrogen atoms within this heterocyclic ring are believed to engage in key hydrogen bonding interactions with specific amino acid residues in the receptor's binding pocket. Computational studies suggest that the imidazole ring can readily rotate, allowing it to adopt an optimal orientation for an efficient interaction with the carboxylate group of a key aspartate residue within the binding cavity of the alpha-2 adrenergic receptor subtypes. lew.ro

The 2,3-dimethylphenyl ring also plays a significant role in the molecule's potency. The methyl groups on this ring contribute to the hydrophobic interactions within the receptor's binding site. The substitution pattern on the phenyl ring has a distinct influence on the alpha-2 adrenoceptor binding affinity. nih.gov Quantum chemical studies have indicated that the 2,3-dimethylphenyl ring has much more limited rotational possibilities compared to the imidazole ring, suggesting a more defined conformational requirement for this part of the molecule. lew.ro

The (S)-configuration of the benzylic methyl group on the ethyl bridge is paramount for high affinity and stereoselectivity towards the alpha-2 adrenergic receptor. This specific spatial arrangement is thought to fit into a proposed "methyl pocket" within the receptor, defined by specific amino acid residues. nih.gov This interaction is believed to be a key determinant of the compound's high potency.

Impact of Substituent Modifications on Receptor Binding and Selectivity

Systematic modifications of the this compound scaffold have been instrumental in mapping the steric and electronic requirements of the alpha-2 adrenergic receptor binding pocket.

Modifications to the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact both binding affinity and selectivity. For instance, replacing the phenyl ring with a naphthalene ring system in medetomidine (B1201911) analogs has been shown to produce compounds with a spectrum of activities, ranging from partial alpha-1 agonists to alpha-1 antagonists, while maintaining alpha-2 adrenergic activity. nih.gov Specifically, 1-naphthalene analogs of medetomidine were found to be potent inhibitors of epinephrine-induced platelet aggregation, an alpha-2 adrenergic-mediated response. nih.gov

Modifications to the Imidazole Ring: The imidazole ring is highly sensitive to substitution. Alterations to this ring can dramatically affect the compound's interaction with the receptor. Research on related 4-substituted imidazoles has provided insights into the conformational and structural requirements for this class of adrenergic drugs. nih.gov

Conformational Constraints: Introducing conformational rigidity into the this compound structure has been explored to understand the optimal geometry for receptor binding. The creation of conformationally restricted naphthalene derivatives of medetomidine revealed that flexibility is important for fulfilling the alpha-adrenergic activities. nih.gov Two rigid analogs exhibited large differences in binding affinities at alpha-1 versus alpha-2 receptors, indicating that the ability of the molecule to adopt a specific conformation is crucial for its interaction with the receptor. nih.gov

Below is a table summarizing the effects of some of these modifications on receptor binding, based on studies of medetomidine analogs.

Compound/AnalogModificationEffect on Receptor Binding/Activity
Methylnaphthyl analogPhenyl ring replaced with a methyl-substituted naphthalene ringShowed significant selectivity for alpha-2 adrenoceptors and behaved as a partial alpha-1 agonist. nih.gov
Z-ethylene analogModification of the linker between the aromatic and imidazole ringsResulted in an alpha-1 selective compound that behaved as a potent alpha-1 antagonist. nih.gov
Rigid Naphthalene AnalogsConformational restriction of the naphthalene-imidazole structureExhibited large differences in binding affinities at alpha-1 vs. alpha-2 receptors, highlighting the importance of conformational flexibility. nih.gov
4-Methylindan analogPhenyl ring replaced with a 4-methylindan groupWas the most potent alpha-2 adrenoceptor binding ligand among a series of 4-substituted imidazoles. nih.gov

Correlations Between Molecular Descriptors and Preclinical Pharmacological Activity

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating various molecular descriptors with the observed pharmacological effects. For alpha-2 adrenergic agonists like this compound, these descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

While specific QSAR models exclusively for this compound analogs are not extensively published, studies on broader classes of alpha-2 adrenergic agonists have identified several key descriptors.

Electronic Descriptors: These descriptors, such as atomic charges and dipole moments, are crucial for describing the electrostatic interactions between the ligand and the receptor. The basicity of the imidazole nitrogen is a critical factor for the initial ionic interaction with the receptor.

Steric Descriptors: These parameters, including molecular volume and surface area, define the size and shape of the molecule and are essential for a proper fit within the binding pocket. The steric bulk of the substituents on the phenyl ring can significantly influence binding affinity.

Hydrophobic Descriptors: Lipophilicity, often expressed as the partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes and reach its target. It also plays a significant role in the hydrophobic interactions within the receptor's binding site.

A hypothetical QSAR equation for a series of this compound analogs might take the following form:

log(1/C) = a(logP) - b(logP)² + c(σ) + d(Es) + e

Where:

log(1/C) is the biological activity (e.g., the inverse of the concentration required for a certain effect).

logP is the hydrophobicity parameter.

σ is the Hammett electronic parameter, representing the electronic effect of a substituent.

Es is the Taft steric parameter, representing the steric effect of a substituent.

a, b, c, d, e are coefficients determined by regression analysis.

The statistical validation of such models is crucial to ensure their predictive power for the binding affinities of new alpha-2 adrenoceptor agonists. nih.gov

Pharmacophore Modeling for this compound Analogue Design

A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. For this compound and its analogs, a pharmacophore model for alpha-2 adrenergic agonism typically includes:

A positive ionizable feature: Corresponding to the protonated imidazole ring, which forms a key ionic interaction with an acidic residue in the receptor.

One or more hydrogen bond acceptor/donor sites: Located on the imidazole ring, facilitating hydrogen bonding with the receptor.

A hydrophobic/aromatic region: Representing the substituted phenyl ring, which engages in hydrophobic and/or pi-pi stacking interactions.

A specific steric feature: Corresponding to the benzylic methyl group, which fits into a defined pocket in the receptor.

The development of such models is often carried out using computational methods that analyze the common structural features of a set of active molecules. nih.gov These models serve as valuable tools for the virtual screening of large compound libraries to identify novel chemical scaffolds with the potential for alpha-2 adrenergic activity. Furthermore, they guide the rational design of new this compound analogs by providing a 3D template of the required structural features for optimal receptor interaction. nih.gov The integration of information from SAR studies and molecular modeling has provided new insights for the structural and conformational requirements of this class of compounds as new adrenergic drugs. nih.gov

Preclinical in Vivo Mechanistic Investigations in Non Human Animal Models

Neuropharmacological Effects and Central Nervous System Modulation

Preclinical studies have consistently demonstrated that the neuropharmacological effects of medetomidine (B1201911) are predominantly attributable to its d-enantiomer, dexmedetomidine (B676). nih.gov Isodetomidine, in contrast, has been shown to be largely devoid of significant central nervous system activity when administered alone.

In vivo studies in canine models have revealed that this compound (also referred to as levomedetomidine) does not produce any discernible sedative or anxiolytic effects. nih.govresearchgate.net When administered intravenously to dogs, even at high doses, this compound did not induce behavioral changes typically associated with alpha-2 agonist activity, such as sedation or a reduction in alertness. nih.gov This lack of effect stands in stark contrast to dexmedetomidine, which produces profound, dose-dependent sedation. nih.gov

Interestingly, one study in dogs suggested a more complex interaction. While this compound alone did not cause sedation, at a high dose, it was observed to reduce the sedative effects of subsequently administered dexmedetomidine. nih.gov This finding suggests a potential for this compound to competitively interact at the alpha-2 adrenoceptor, thereby modulating the effects of the active enantiomer.

Similar to its sedative properties, the analgesic effects of medetomidine are primarily mediated by dexmedetomidine. nih.gov Preclinical investigations in dogs have shown that this compound does not produce any apparent analgesic effects. nih.govresearchgate.net In studies where analgesia was subjectively scored, this compound failed to elicit a response. nih.gov

Furthermore, in the same study that noted a reduction in dexmedetomidine-induced sedation, high-dose this compound also diminished the analgesic effects of dexmedetomidine in dogs. nih.gov This antagonistic interaction at the receptor level suggests that while this compound may not activate the signaling pathways leading to analgesia, it can occupy the receptor and prevent the binding of the active agonist.

The sedative and analgesic effects of alpha-2 agonists are primarily mediated by their ability to decrease the release and turnover of norepinephrine (B1679862) in the central nervous system. nih.govnih.gov Medetomidine has been shown to cause a dose-dependent decrease in the turnover of norepinephrine, dopamine (B1211576), and serotonin (B10506). nih.govnih.gov However, research strongly indicates that this effect is driven by the d-enantiomer, dexmedetomidine. nih.gov

Direct preclinical in vivo studies specifically detailing the impact of this compound alone on the homeostasis of neurotransmitters like norepinephrine, dopamine, and serotonin are limited. Given its lack of sedative and analgesic activity, it is inferred that this compound does not significantly modulate the release of these key neurotransmitters in the central nervous system in the same manner as dexmedetomidine. Dexmedetomidine's activation of presynaptic alpha-2 autoreceptors on noradrenergic neurons in the locus coeruleus leads to an inhibition of norepinephrine release, a mechanism that does not appear to be shared by this compound. In fact, some research on dexmedetomidine has shown it can increase the activity of dopaminergic neurons in the ventral tegmental area, a mechanism that may contribute to its unique sedative properties. nih.gov The effect of this compound on this specific neuronal population has not been reported.

Cardiovascular System Mechanistic Studies

The cardiovascular effects of alpha-2 adrenergic agonists are a key component of their pharmacological profile. In the case of medetomidine's stereoisomers, there appear to be some differing effects on the cardiovascular system.

In a study conducted on healthy Beagle dogs, this compound administered alone intravenously did not have any discernible effect on cardiovascular parameters such as heart rate and blood pressure. researchgate.net However, a separate study in Beagles reported a more complex interaction when this compound was administered in combination with dexmedetomidine. In this research, a high dose of this compound was found to enhance the bradycardia (slowing of the heart rate) induced by dexmedetomidine. nih.gov This suggests that while this compound may not have direct chronotropic effects, it could modulate the cardiovascular response to the active enantiomer.

The cardiovascular effects of medetomidine and other alpha-2 agonists are biphasic, often characterized by an initial hypertension due to peripheral vasoconstriction, followed by a more sustained hypotension and bradycardia due to central sympatholysis. nih.govuzh.ch The lack of significant cardiovascular effects with this compound alone suggests it has minimal activity at the alpha-2 adrenoceptors that mediate these responses.

CompoundAnimal ModelObserved Cardiovascular Effects
This compound (Levomedetomidine)Dog (Beagle)No effect on heart rate or blood pressure when administered alone. researchgate.net Enhancement of dexmedetomidine-induced bradycardia at high doses. nih.gov
DexmedetomidineDog (Beagle)Bradycardia, initial hypertension followed by hypotension. nih.gov

Gastrointestinal Tract Mechanistic Studies

Alpha-2 adrenergic agonists are known to inhibit gastrointestinal motility. nih.govnih.gov This effect is thought to be mediated by the activation of alpha-2 adrenoceptors in the enteric nervous system, which leads to a reduction in acetylcholine (B1216132) release and subsequent smooth muscle relaxation. nih.gov

Comparative Preclinical Pharmacology with Reference Alpha-2 Agonists

The pharmacological profile of this compound is best understood in comparison to its active enantiomer, dexmedetomidine, and other established alpha-2 agonists. The defining characteristic of this compound is its significantly lower affinity and intrinsic activity at the alpha-2 adrenoceptor compared to dexmedetomidine.

Medetomidine, as a racemic mixture, has a high selectivity for the alpha-2 adrenoceptor over the alpha-1 adrenoceptor, with a selectivity ratio of 1620. This is considerably higher than other alpha-2 agonists such as detomidine (B1200515) (260), clonidine (B47849) (220), and xylazine (B1663881) (160). nih.govresearchgate.net The alpha-2 adrenoceptor activity of medetomidine resides predominantly in its d-enantiomer, dexmedetomidine. nih.gov

In comparative studies in dogs, dexmedetomidine produced dose-dependent sedation and analgesia, while this compound produced no such effects. researchgate.net This highlights the stereoselectivity of the alpha-2 adrenoceptor. While direct comparative studies of this compound with clonidine, xylazine, and romifidine (B1679519) are scarce, the profound lack of central nervous system and cardiovascular effects of this compound suggests it is significantly less potent than these agents. For instance, xylazine, detomidine, and romifidine are all effective sedatives and analgesics in horses, with varying potencies and durations of action. researchgate.netnih.gov

CompoundPrimary Pharmacological EffectAlpha-2 Adrenoceptor Selectivity (α2:α1)Notes
This compound (Levomedetomidine)Largely inactive; may modulate dexmedetomidine effectsLow (inferred)Lacks significant sedative and analgesic properties. nih.govresearchgate.net
DexmedetomidinePotent sedative, analgesic, and anxiolyticHigh (as a component of medetomidine)The pharmacologically active enantiomer of medetomidine. nih.gov
MedetomidinePotent sedative and analgesic1620Racemic mixture of dexmedetomidine and this compound. nih.gov
ClonidineAntihypertensive, sedative, analgesic220Used as a reference alpha-2 agonist. nih.gov
XylazineSedative, analgesic, muscle relaxant160Commonly used in veterinary medicine. nih.gov
RomifidineSedative and analgesicNot specified in provided sourcesUsed in equine medicine. nih.gov
DetomidineSedative and analgesic260Used in large animal medicine. nih.gov

Efficacy and Potency Comparisons in Animal Models

There is no available data from in vivo animal models that would allow for a comparison of the efficacy and potency of this compound with other alpha-2 adrenergic agonists. Such studies would be necessary to determine its pharmacological activity, including its sedative and analgesic effects, and to establish a dose-response relationship.

Selectivity Profile Comparisons in Animal Models

Detailed in vivo studies characterizing the selectivity profile of this compound for alpha-2 adrenoceptors versus other receptor types (e.g., alpha-1 adrenoceptors) have not been reported. Comparative data on its receptor selectivity ratio in animal models, which is crucial for understanding its potential for specific therapeutic effects and off-target side effects, is currently absent from the scientific record.

Advanced Preclinical Models for Specific Mechanistic Studies

There is no indication in the available literature that this compound has been investigated using advanced preclinical models, such as genetically modified animal models or specialized disease models, to elucidate its specific mechanisms of action at a molecular or systemic level.

Metabolic Pathways and Biotransformation in Non Human Biological Systems

Identification of Isodetomidine Metabolites

While direct and exhaustive studies on the metabolites of this compound are not extensively documented, significant insights can be drawn from research on its structurally analogous compound, detomidine (B1200515). In preclinical species such as rats and horses, the metabolism of detomidine is well-characterized, providing a strong predictive framework for this compound.

In rats, investigations into detomidine metabolism have successfully identified several major metabolites in urine. nih.gov The primary transformation is initiated by hydroxylation of the methyl group on the dimethylphenyl ring, leading to the formation of hydroxymethyldetomidine. nih.gov This initial metabolite can then undergo further oxidation to form detomidine carboxylic acid, which has been identified as a major urinary metabolite. nih.govmedchemexpress.com Additionally, a mercapturate conjugate of detomidine has also been found, indicating the involvement of glutathione (B108866) conjugation. nih.gov

In horses, similar metabolic products have been identified. Following administration of detomidine, plasma analysis has revealed the presence of 3-hydroxy-detomidine and detomidine 3-carboxylic acid. nih.govresearchgate.net Notably, detomidine carboxylic acid appears to be a more abundant metabolite in plasma compared to the hydroxylated intermediate. nih.govresearchgate.net

Based on these findings in closely related compounds, the principal metabolites of this compound in preclinical species are anticipated to be hydroxylated and carboxylated derivatives.

Table 1: Identified Metabolites of the Structurally Similar Compound Detomidine in Preclinical Species

Metabolite NameSpecies Detected InReference
HydroxymethyldetomidineRat nih.gov
Detomidine Carboxylic AcidRat, Horse nih.govmedchemexpress.comnih.govresearchgate.net
Hydroxymethyldetomidine O-glucuronideRat nih.gov
Detomidine MercapturateRat nih.gov
3-Hydroxy-detomidineHorse nih.govresearchgate.netjournal-dtt.org

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450-mediated Metabolism, Glucuronidation)

The biotransformation of this compound is governed by a series of enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. These processes work in concert to increase the water solubility of the compound, facilitating its excretion.

Cytochrome P450-mediated Metabolism (Phase I)

The initial step in the metabolism of many xenobiotics, including imidazole (B134444) derivatives like this compound, is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.govmdpi.com These heme-containing enzymes are predominantly found in the liver. nih.gov For detomidine, the formation of hydroxylated metabolites is a clear indication of CYP-mediated oxidation. nih.gov

Further insights can be gained from the metabolism of dexmedetomidine (B676), another related α2-adrenergic agonist. In cats, the metabolism of dexmedetomidine involves N-methylation followed by hydroxylation, a reaction catalyzed by CYP2A6. mdpi.com Subsequent oxidation to a carboxylic acid derivative involves a broader range of CYP enzymes, including CYP1A1, CYP2E1, CYP2D6, and CYP2C19. mdpi.com Given the structural similarities, it is highly probable that a similar spectrum of CYP isozymes is involved in the oxidative metabolism of this compound in various preclinical species. The primary oxidative reaction is likely the hydroxylation of the methyl group on the phenyl ring. nih.gov

Glucuronidation (Phase II)

Following Phase I oxidation, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. Glucuronidation, the conjugation with glucuronic acid, is a major pathway for increasing the hydrophilicity of drugs and their metabolites. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

In rats, the O-glucuronide of hydroxymethyldetomidine has been identified as a urinary metabolite, confirming the role of glucuronidation in its metabolic cascade. nih.gov Studies on dexmedetomidine have also highlighted the importance of direct glucuronidation of the parent drug, with UGT2B10 and UGT1A4 being identified as key enzymes in this process. mdpi.com Therefore, it is expected that this compound and its hydroxylated metabolites are also substrates for UGT enzymes in preclinical species.

Excretion Pathways in Preclinical Species

The final step in the disposition of this compound and its metabolites is excretion from the body. The increased water solubility of the metabolites, achieved through oxidation and glucuronidation, facilitates their elimination primarily through the kidneys.

In studies with detomidine, the primary route of excretion of its metabolites is via the urine. medchemexpress.comeuropa.eu Following intravenous administration of radiolabeled detomidine to a horse, approximately half of the radioactivity was recovered in the urine within 12 hours. medchemexpress.com Similarly, in rats, the identified metabolites of detomidine were isolated from urine. nih.gov

While fecal excretion can be a route of elimination for some compounds, the available data for the structurally related detomidine points to urinary excretion as the predominant pathway in preclinical species. medchemexpress.comeuropa.eu The efficient conversion of the parent compound to more polar metabolites ensures its effective clearance from the systemic circulation and subsequent removal from the body.

Table 2: Summary of Excretion Findings for the Structurally Similar Compound Detomidine

SpeciesPrimary Excretion RouteKey FindingsReference
HorseUrineAbout 50% of an intravenous dose was excreted in the urine within 12 hours. medchemexpress.com
RatUrineMajor metabolites were identified and isolated from urine samples. nih.gov

Theoretical Molecular Modeling and Computational Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. rsc.org These methods, such as Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and electrostatic potential, which are key determinants of intermolecular interactions. taylor.edumdpi.com

By applying these computational techniques, researchers can determine a molecule's optimal three-dimensional geometry and calculate various electronic descriptors. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) map illustrates the charge distribution across the molecule, highlighting electrophilic (positive) and nucleophilic (negative) regions. This map is invaluable for predicting how the molecule will orient itself when approaching a biological target. For Isodetomidine, these calculations would reveal the reactive sites and the nature of its electrostatic interactions, which are critical for its binding to the α2-adrenergic receptor.

Below is a table of theoretical electronic properties for this compound, as would be determined by quantum chemical calculations.

Electronic PropertyDescriptionPredicted Value (Illustrative)
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.2 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-0.8 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical stability.5.4 eV
Dipole Moment (µ) A measure of the net molecular polarity.2.1 Debye
Electron Affinity Energy released when an electron is added to a neutral atom or molecule.1.5 eV
Ionization Potential The amount of energy required to remove an electron from a neutral atom or molecule.7.9 eV

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. scielo.br For this compound, the primary target is the α2-adrenergic receptor. mdpi.com Docking simulations place the this compound molecule into the binding site of a model of the α2-adrenergic receptor, often derived from a crystal structure of a related complex, such as dexmedetomidine (B676) bound to the α2A-AR. nih.govnih.gov

These simulations calculate the binding energy for various poses, with lower binding energy values suggesting a more favorable interaction. scielo.br The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and specific amino acid residues in the receptor's binding pocket. nih.gov Studies on similar α2-agonists like dexmedetomidine show that interactions with residues such as Asp(3.32) and other residues in transmembrane helices V and VI are crucial for binding and activation. nih.govplos.org It is predicted that this compound would form a similar network of interactions, anchoring it within the orthosteric site of the receptor.

The following table details the potential interactions between this compound and the α2A-adrenergic receptor, as predicted from docking studies of analogous compounds. nih.govnih.gov

Interacting ResidueTransmembrane Helix (TM)Type of Interaction
Aspartate (D113) TM3Ionic Bond/Hydrogen Bond
Valine (V114) TM3π-Hydrogen Bond
Serine (S200) TM5Hydrogen Bond
Serine (S204) TM5Hydrogen Bond
Phenylalanine (F390) TM6π-π Stacking
Tyrosine (Y394) TM6π-Hydrogen Bond
Phenylalanine (F412) TM7Hydrophobic Interaction

Molecular Dynamics Simulations of this compound-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations track the movements and interactions of every atom in the this compound-receptor complex, providing insights into its stability and conformational flexibility. plos.orgmdpi.com

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone atoms from their initial docked position. A stable RMSD value over the course of the simulation (typically hundreds of nanoseconds to microseconds) indicates that the ligand remains securely bound and the receptor maintains a stable conformation. mdpi.com Other analyses, such as Root Mean Square Fluctuation (RMSF), can identify which parts of the receptor are flexible and which are stabilized by the ligand's presence. These simulations are essential for validating the docking results and understanding the structural changes the receptor undergoes upon ligand binding, which are linked to receptor activation and signaling. biorxiv.org

Simulation ParameterPurposeTypical Finding
Root Mean Square Deviation (RMSD) To assess the overall stability of the this compound-receptor complex over time.A low and converged RMSD value (e.g., < 3.5 Å) indicates a stable complex. mdpi.com
Root Mean Square Fluctuation (RMSF) To identify flexible and rigid regions of the receptor upon this compound binding.Lower fluctuations in the binding pocket residues suggest stabilization by the ligand.
Interaction Energy Analysis To quantify the strength and persistence of specific bonds (e.g., hydrogen bonds).Persistent hydrogen bonds with key residues (e.g., Asp113, Ser200) confirm their importance.
Conformational Clustering To identify the most populated and stable conformations of the complex.Reveals the dominant binding mode and potential alternative poses. mdpi.com

In Silico Prediction of Pharmacological Profiles

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its potential as a therapeutic agent. nih.govshd-pub.org.rs Various computational models and rules, such as Lipinski's Rule of Five, are used to evaluate a molecule's "drug-likeness" and predict its pharmacokinetic profile. shd-pub.org.rs

For this compound, these predictive tools can estimate properties like its octanol-water partition coefficient (logP), which indicates its lipophilicity, as well as its aqueous solubility, ability to cross the blood-brain barrier, and potential to inhibit key metabolic enzymes like cytochrome P450. nih.govjaptronline.com While these predictions require experimental validation, they provide an early assessment of the compound's viability and can guide further optimization efforts. nih.gov

The table below presents a hypothetical ADME profile for this compound based on standard in silico prediction platforms. shd-pub.org.rsjaptronline.com

Pharmacokinetic PropertyDescriptionPredicted Outcome for this compound
Lipinski's Rule of Five A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.Compliant (e.g., Molecular Weight < 500, LogP < 5)
Gastrointestinal (GI) Absorption Prediction of the extent of absorption from the gut into the bloodstream.High
Blood-Brain Barrier (BBB) Permeability Prediction of the ability to cross the BBB and act on the central nervous system.Permeable
CYP450 Inhibition Prediction of whether the compound inhibits major cytochrome P450 enzymes (e.g., 2D6, 3A4), which can lead to drug-drug interactions.Predicted to be a weak inhibitor
Aqueous Solubility (LogS) The logarithm of the molar concentration, indicating how well the compound dissolves in water.Moderately soluble
Skin Permeability (LogKp) A measure of the compound's ability to be absorbed through the skin.Low to moderate permeability

Analytical Methodologies for Isodetomidine Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental in the analysis of Isodetomidine, primarily for its separation from its isomer, detomidine (B1200515), and for the quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a prominently used method. google.com

A common HPLC method for the analysis of detomidine and the impurity this compound utilizes a C8 or C18 column. For instance, one established HPLC protocol employs a Symmetry C8 column with a mobile phase consisting of 65% ammonium (B1175870) phosphate (B84403) buffer (pH 7.9) and 35% acetonitrile, with a flow rate of 1.0 mL/min and UV detection at 220 nm. google.com Under these conditions, detomidine and this compound are effectively separated, with distinct retention times allowing for their individual quantification. Another protocol uses a SunFire C8 column with a mobile phase of 70% Ammonium Phosphate buffer solution (pH 7.9) and 30% Acetonitrile. google.com The purity of detomidine can be determined by HPLC, with specified limits for this compound, often set at or below 0.02% area. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds and can be applied to this compound research. innovatechlabs.comthermofisher.com In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in the gas chromatograph. innovatechlabs.com The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, aiding in identification. innovatechlabs.com While specific GC-MS methods for this compound are less commonly detailed in publicly available literature compared to HPLC, the technique is suitable for identifying and quantifying volatile impurities and metabolites. researchgate.netnih.gov

Table 1: HPLC Parameters for this compound Analysis

Parameter Method 1 Method 2
Column Symmetry C8, 5 µm, 4.6×150 mm SunFire C8, 3.5 µm, 4.6x150mm google.com
Mobile Phase 65% Ammonium Phosphate (pH 7.9), 35% Acetonitrile 70% Ammonium Phosphate (pH 7.9), 30% Acetonitrile google.com
Flow Rate 1.0 mL/min 1.0 mL/min google.com
Detection UV at 220 nm UV at 220 nm google.com
Retention Time (this compound) 9.7 min Not Specified

| Retention Time (Detomidine) | 8.2 min | Not Specified |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for these purposes. solubilityofthings.comchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. chemrxiv.org 1H-NMR spectra of this compound have been documented and are crucial for confirming its chemical structure. google.comnewdrugapprovals.orgnewdrugapprovals.org NMR is a powerful tool for identifying and quantifying compounds in complex mixtures, often without the need for chromatographic separation. nih.gov

Mass Spectrometry (MS) is a key method for determining the molecular weight and elemental composition of a compound, which is vital for its identification and structural elucidation. currenta.demdpi.com High-resolution mass spectrometry (HRMS) can measure molecular weights with high accuracy, allowing for the confident assignment of a molecular formula. mdpi.comnih.gov When coupled with separation techniques like HPLC or GC, MS (LC-MS and GC-MS) becomes a highly sensitive and versatile tool for analyzing complex mixtures and identifying trace-level impurities. currenta.demdpi.com Tandem mass spectrometry (MS/MS) can further provide detailed structural information by fragmenting the molecular ions and analyzing the resulting fragment ions. mdpi.comnih.gov

Other spectroscopic techniques like Infrared (IR) spectroscopy can also be employed to identify functional groups within the this compound molecule, further confirming its structure. uctm.edu

Table 2: Spectroscopic Techniques for this compound Analysis

Technique Application Key Information Provided
¹H-NMR Spectroscopy Structural Elucidation google.comnewdrugapprovals.orgnewdrugapprovals.org Information on the chemical environment of hydrogen atoms, confirming the molecular structure.
Mass Spectrometry (MS) Structural Elucidation, Purity Assessment currenta.demdpi.com Molecular weight, elemental composition, and structural information from fragmentation patterns. mdpi.com
LC-MS/MS Impurity Profiling, Metabolite Identification google.comcurrenta.de Separation and identification of trace impurities and metabolites.

| Infrared (IR) Spectroscopy | Structural Confirmation uctm.edu | Identification of functional groups present in the molecule. uctm.edu |

Bioanalytical Assays for In Vitro and In Vivo Sample Analysis

Bioanalytical assays are crucial for studying the behavior of this compound in biological systems, both in vitro (in a controlled laboratory setting) and in vivo (in a living organism). nih.govresearchgate.net These assays are designed to be sensitive and selective for the quantitative measurement of the compound and its metabolites in biological matrices such as plasma, urine, and tissue samples. pharmanueva.co.th

In Vitro Assays:

In vitro metabolism studies, often using liver microsomes or S9 fractions, are conducted to investigate the metabolic pathways of this compound. nih.gov These studies help in identifying potential metabolites that may be formed in the body. nih.gov

Receptor binding assays can be used to determine the affinity and selectivity of this compound for its target receptors, providing insights into its pharmacological mechanism.

In Vivo Assays:

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. conceptlifesciences.com These studies involve the collection of biological samples at various time points after administration and their analysis using validated bioanalytical methods, typically LC-MS/MS. pharmanueva.co.th

The development of robust bioanalytical methods is a prerequisite for conducting such studies. pharmanueva.co.th These methods must be validated for parameters like selectivity, accuracy, precision, and stability to ensure the reliability of the data. pharmanueva.co.th

The choice of bioanalytical technique depends on the specific requirements of the study, including the nature of the analyte, the biological matrix, and the required sensitivity. biopharmaservices.com For quantitative analysis in biological fluids, LC-MS/MS is widely used due to its high sensitivity and selectivity. pharmanueva.co.th

Table 3: Compound Names Mentioned

Compound Name
This compound
Detomidine
Detomidine hydrochloride
3-((1H-Imidazol-4-yl)methyl)-2-methylbenzaldehyde
(RS)-(3,4-dimethylphenyl)(1H-imidazol-4-yl)methanol
(RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol
1-Bromo-2,3-dimethyl benzene
4-(3,4-Dimethylbenzyl)-1H-imidazole
Imidazole (B134444) boronic esters
2,3-dimethylbenzyl bromides
1H-imidazole-4-carboxamide
2,3-dimethylbenzylmagnesium bromide
4-epianhydrotetracycline
Buspirone
Itraconazole
Rifampicin
Nefazodone
Haloperidol
Carbamazepine
Tandospirone
6-Hydroxybuspirone
Pyridostigmine
Atropine
Soman
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
3,5-diiodosalicylic acid
Aniline (B41778)
Monensin A
GSK-9089
Diethylstilbestrol
Romifidine (B1679519)
Brimonidine
Dexmedetomidine (B676)
Clonidine (B47849)
Clonidine hydrochloride
Vorinostat
Belinostat
Panobinostat
Romidepsin

Future Research Directions and Opportunities for Isodetomidine

Exploration of Novel Alpha-2 Adrenergic Receptor Subtype-Selective Ligands Based on Isodetomidine Scaffold

The development of ligands with high selectivity for individual α2-adrenergic receptor (α2-AR) subtypes (α2A, α2B, α2C) is a significant goal in medicinal chemistry. nih.gov While compounds like this compound are valuable research tools, achieving subtype selectivity is crucial for minimizing off-target effects and refining therapeutic applications. The α2A-AR, in particular, is a key target for sedatives and analgesics. mdpi.comnih.gov

A major limitation of many existing α2-AR ligands, such as dexmedetomidine (B676) and clonidine (B47849), is the presence of an imidazole (B134444) ring. mdpi.com This moiety is associated with activity at imidazoline (B1206853) receptors, leading to undesirable side effects. mdpi.comnih.gov The this compound structure offers a distinct scaffold that can be chemically modified to enhance subtype selectivity and avoid these off-target interactions.

Future research will focus on synthesizing novel analogues of this compound. By systematically altering its chemical structure, researchers aim to identify derivatives that preferentially bind to one α2-AR subtype over others. This involves creating a library of compounds and screening them for their binding affinities and functional activities at each receptor subtype. An ensemble-based ligand discovery strategy, which combines molecular dynamics simulations with virtual screening, has already proven successful in identifying novel scaffold α2A-AR agonists and could be applied to this compound derivatives. mdpi.comnih.gov The ultimate goal is to develop new chemical entities with improved pharmacological profiles, offering the potential for more targeted therapeutic interventions. osti.gov

Table 1: Comparison of Adrenergic Receptor Ligand Scaffolds

Scaffold/CompoundAssociated Receptor TargetsKey Research Objective
Imidazole Ring Ligands (e.g., Clonidine, Dexmedetomidine)α2-Adrenergic Receptors, Imidazoline ReceptorsDevelop ligands lacking this moiety to avoid off-target side effects. mdpi.comnih.gov
This compound Scaffold α2-Adrenergic ReceptorsServe as a template for designing novel, subtype-selective α2-AR ligands.
Novel Scaffolds (e.g., SY-15, SY-17)α2A-Adrenergic ReceptorIdentify compounds with new binding modes and potentially higher selectivity. mdpi.comnih.gov

Investigation of this compound in Emerging Preclinical Disease Models

The functional roles of α2-AR subtypes are complex and distributed throughout the central and peripheral nervous systems. nih.gov Gene-targeted mouse models have been instrumental in dissecting the specific functions of each subtype, revealing their involvement in everything from neurotransmitter release to vascular development. nih.gov This opens the door for investigating this compound and its future derivatives in a variety of emerging preclinical disease models where α2-ARs are implicated.

Given the role of α2-ARs in modulating neurotransmitters like noradrenaline, dopamine (B1211576), and serotonin (B10506), there is a strong rationale for studying this compound in models of neuropsychiatric and neurodegenerative disorders. frontiersin.org For instance, preclinical models of Parkinson's disease and Alzheimer's disease could elucidate the compound's potential neuroprotective effects. mdpi.comnih.gov Similarly, its role in cognition and mood could be explored in models for depression and schizophrenia. frontiersin.org

Beyond the central nervous system, research could extend to models of other conditions. Preclinical models for chronic kidney disease, retinal ischemic diseases, and various inflammatory conditions offer platforms to explore the broader therapeutic potential of α2-AR modulation by this compound. mdpi.comgubra.dksyncrosome.com The use of animal models is considered a crucial link between in vitro data and the clinical situation, allowing for the study of complex physiological and pathological processes. nih.gov

Table 2: Potential Preclinical Models for this compound Research

Disease AreaPotential Preclinical ModelRationale for Investigation
Neurodegeneration APP/PS1 transgenic mice for Alzheimer's Disease mdpi.comα2-ARs are involved in cognitive processes and neurotransmitter modulation. frontiersin.org
Neurodegeneration α-synuclein injection model for Parkinson's Disease nih.govExplore potential neuroprotective effects and modulation of dopamine pathways.
Kidney Disease Hypertension-accelerated diabetic kidney disease models gubra.dkInvestigate the role of α2-ARs in renal function and hemodynamics.
Retinal Disease Ischemia/Reperfusion (I/R) model mdpi.comEvaluate effects on retinal ischemic injury, where α2-ARs may play a role.

Advanced Computational Approaches for this compound Pharmacology Prediction

Computational methods are indispensable in modern drug discovery for predicting compound activity and guiding molecular design. researchgate.net For this compound, advanced computational tools can accelerate the discovery of novel derivatives and provide deeper insights into its pharmacological mechanisms.

Techniques such as ligand-based and structure-based virtual screening can be used to analyze large chemical libraries and identify compounds that are likely to bind to α2-ARs based on similarity to the this compound scaffold. nih.govsilicos-it.be Molecular docking simulations can then predict the binding poses and affinities of these potential ligands within the receptor's binding site, helping to prioritize candidates for synthesis and experimental testing. osti.gov

Furthermore, the rise of artificial intelligence, particularly machine learning and deep learning, offers powerful new approaches. silicos-it.be These methods can build predictive models based on existing data to forecast the bioactivity, selectivity, and other pharmacological properties of new this compound analogues. nih.gov For instance, a model could be trained to distinguish between agonists for the α2A, α2B, and α2C subtypes. osti.gov Integrating these in silico methods allows for a more efficient and targeted drug discovery process, reducing the time and cost associated with traditional screening. researchgate.netsciencedaily.com

Table 3: Computational Methods in this compound Research

Computational MethodApplication for this compoundPotential Outcome
Molecular Docking Predict binding interactions of this compound derivatives with α2-AR subtypes. osti.govPrioritization of compounds for synthesis; understanding of structure-activity relationships.
Virtual Screening Screen large libraries for compounds with novel scaffolds similar to this compound. nih.govsilicos-it.beIdentification of new lead compounds with potential α2-AR activity.
Machine/Deep Learning Develop models to predict subtype selectivity and functional activity. nih.govsilicos-it.beAccelerated discovery of highly selective ligands; prediction of a compound's pharmacological profile.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the this compound-receptor complex over time. mdpi.comnih.govElucidation of binding stability and the mechanism of receptor activation.

Development of Advanced Analytical Techniques for this compound and its Metabolites

The comprehensive study of any pharmaceutical compound requires robust analytical methods to accurately measure its concentration and that of its metabolites in biological samples. rsc.org The development of advanced analytical techniques is crucial for future preclinical studies involving this compound, enabling detailed pharmacokinetic and metabolic profiling.

Metabolomics, the large-scale study of small molecules, relies on sophisticated analytical platforms. sysrevpharm.orgnih.gov Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful. mdpi.com For this compound and its metabolites, methods like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly triple quadrupole (LC-MS/MS) or high-resolution mass spectrometry (HRMS), would be highly suitable. researchgate.net These techniques combine the excellent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the precise quantification of compounds in complex matrices like plasma and tissue. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, especially for more volatile metabolites, potentially after a derivatization step. sysrevpharm.org As research progresses, there will be a need to develop and validate specific, sensitive, and high-throughput assays for this compound. The integration of these advanced analytical methods will be essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which is fundamental to its continued development as a research tool and potential therapeutic lead. rsc.orgresearchgate.net

Table 4: Analytical Techniques for this compound Analysis

Analytical TechniquePrincipleApplication for this compound
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Separates compounds by liquid chromatography and detects them with two stages of mass analysis for high specificity and sensitivity. researchgate.netGold standard for quantifying this compound and its key metabolites in biological fluids (plasma, urine). researchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry)Separates volatile compounds by gas chromatography before detection by mass spectrometry. sysrevpharm.orgAnalysis of volatile metabolites or derivatives of this compound.
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)Uses smaller particle sizes in the chromatography column for faster, higher-resolution separations compared to standard HPLC. rsc.orgHigh-throughput analysis in pharmacokinetic studies.
NMR Spectroscopy (Nuclear Magnetic Resonance)Provides detailed structural information about molecules in solution. rsc.orgStructural elucidation of unknown metabolites of this compound.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s in vivo effects?

  • Methodological Answer : Standardize animal housing conditions (light cycles, diet) and report them in MIAME-compliant formats. Use open-source tools like OpenTrials to document protocol deviations. Include detailed supplementary materials on compound storage, vehicle preparation, and administration routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.